

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl Cyclopentanecarboxylate

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Compound of Interest

Compound Name: *Methyl cyclopentanecarboxylate*

Cat. No.: *B1359776*

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This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation behavior of **methyl cyclopentanecarboxylate**. The document details the characteristic fragmentation patterns observed under electron ionization (EI), presents quantitative data for key fragment ions, outlines a typical experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and illustrates the primary fragmentation pathways using detailed diagrams. This information is critical for the accurate identification and characterization of this compound in various research and development settings.

Compound Information

- Compound Name: **Methyl cyclopentanecarboxylate**
- Synonyms: Cyclopentanecarboxylic acid, methyl ester; Methyl cyclopentanoate[1][2][3][4]
- CAS Registry Number: 4630-80-2[1][2][3][4]
- Chemical Formula: C₇H₁₂O₂[1][2][3]
- Molecular Weight: 128.17 g/mol [1][2][3]

Mass Spectrometry Data

The electron ionization mass spectrum of **methyl cyclopentanecarboxylate** is characterized by a series of distinct fragment ions. The molecular ion peak (M^+) is typically observed at m/z 128, although its abundance may be low. The base peak, the most intense signal in the spectrum, is observed at m/z 87. Other significant fragments are found at m/z 100, 69, and 55.

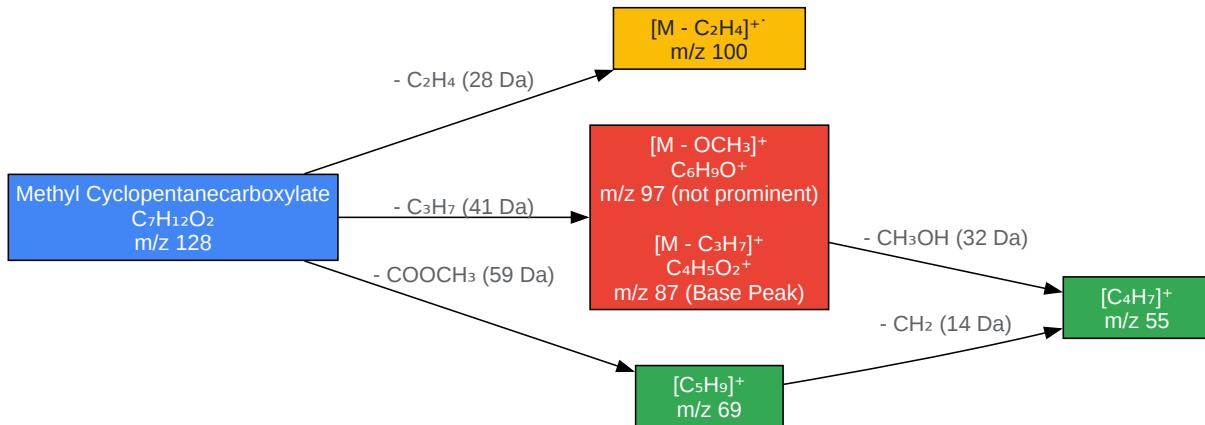
Table 1: Key Fragment Ions and Relative Abundances

The quantitative data for the most significant ions in the EI mass spectrum of **methyl cyclopentanecarboxylate** are summarized below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[\[1\]](#)

m/z	Proposed Fragment Ion	Relative Abundance (%)
128	$[C_7H_{12}O_2]^{+}$ (Molecular Ion)	Low / Not reported in top 5
100	$[M - C_2H_4]^{+}$ or $[M - CO]^{+}$	13.90
87	$[M - C_3H_7]^{+}$ or $[C_5H_7O]^{+}$	99.99 (Base Peak)
69	$[C_5H_9]^{+}$	43.00
55	$[C_4H_7]^{+}$	14.50

Fragmentation Pathways

The fragmentation of **methyl cyclopentanecarboxylate** under electron ionization follows pathways characteristic of esters and cyclic compounds. The initial ionization event involves the removal of an electron, most likely from one of the oxygen atoms, to form the molecular ion (m/z 128). Subsequent fragmentation proceeds through several key pathways illustrated below.



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Caption: Proposed fragmentation pathways for **methyl cyclopentanecarboxylate** under EI-MS.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard procedure for the analysis of **methyl cyclopentanecarboxylate** using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on general methodologies for the analysis of similar volatile esters.

4.1. Sample Preparation

- Standard Solution: Prepare a stock solution of **methyl cyclopentanecarboxylate** (1 mg/mL) in a suitable volatile solvent such as methanol or dichloromethane.
- Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).
- Sample Matrix: For analysis of the compound in a complex matrix, employ an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the

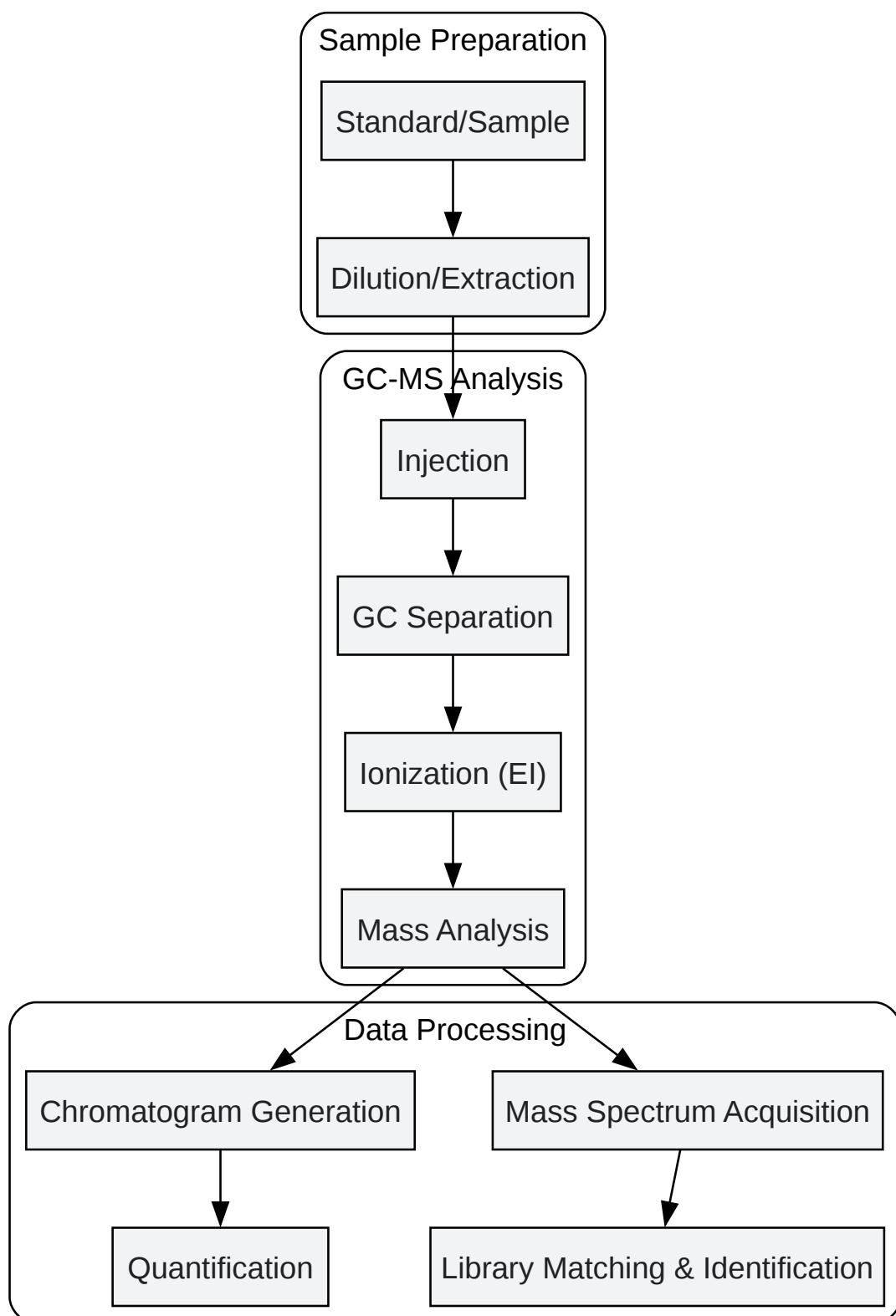
analyte and minimize matrix interference.

4.2. GC-MS Instrumentation and Conditions

- Gas Chromatograph (GC):
 - Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 μ m film thickness), is recommended for good separation.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Inlet Temperature: 250 °C.
 - Injection Mode: Splitless injection (1 μ L) for trace analysis or split injection for higher concentrations.
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold: 5 minutes at 250 °C.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-200.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
 - Detector: Electron multiplier.

4.3. Data Acquisition and Analysis

- Acquisition Mode: Acquire data in full scan mode to obtain the complete mass spectrum. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions (m/z 87, 100, 69, 55).
- Data Analysis:
 - Identification: Identify the **methyl cyclopentanecarboxylate** peak in the total ion chromatogram based on its retention time, which is determined by running a known standard. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).
 - Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of the base peak (m/z 87) against the concentration of the standard solutions. Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.



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Caption: General experimental workflow for GC-MS analysis.

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